Ethyl 2-amino-1'-(4-fluorobenzyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
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Overview
Description
ETHYL 2-AMINO-1’-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOLE]-3-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of chromene and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-1’-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOLE]-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene and indole precursors, followed by their spirocyclization under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-1’-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOLE]-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially modifying its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
ETHYL 2-AMINO-1’-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOLE]-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-1’-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOLE]-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
ETHYL 2-AMINO-1’-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOLE]-3-CARBOXYLATE can be compared with similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of chromene and indole in ETHYL 2-AMINO-1’-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOLE]-3-CARBOXYLATE sets it apart, potentially offering distinct properties and applications.
Properties
Molecular Formula |
C28H27FN2O5 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 2-amino-1'-[(4-fluorophenyl)methyl]-7,7-dimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C28H27FN2O5/c1-4-35-25(33)23-24(30)36-21-14-27(2,3)13-20(32)22(21)28(23)18-7-5-6-8-19(18)31(26(28)34)15-16-9-11-17(29)12-10-16/h5-12H,4,13-15,30H2,1-3H3 |
InChI Key |
BRNZSWPAUVZXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C(=O)CC(C2)(C)C)N |
Origin of Product |
United States |
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